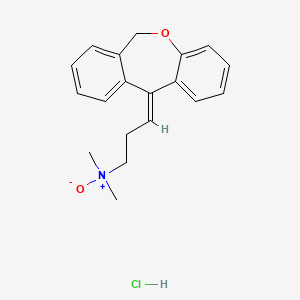
Doxepin N-Oxide Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Doxepin N-Oxide Hydrochloride is a derivative of doxepin, a tricyclic antidepressant. This compound is known for its psychotropic properties and is used in the treatment of various psychiatric disorders, including depression and anxiety. The molecular formula of this compound is C19H21NO•HCl, and it belongs to the class of dibenzoxepin tricyclic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Doxepin N-Oxide Hydrochloride involves several steps. One common method includes the reaction of doxepin with an oxidizing agent to form the N-oxide derivative. This reaction typically occurs under controlled conditions, such as specific temperature and pH levels, to ensure the desired product is obtained. The reaction can be represented as follows:
[ \text{Doxepin} + \text{Oxidizing Agent} \rightarrow \text{Doxepin N-Oxide} ]
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product with high purity. The use of advanced techniques like chromatography and spectroscopy ensures the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Doxepin N-Oxide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The formation of the N-oxide derivative itself is an oxidation reaction.
Reduction: The compound can be reduced back to doxepin under specific conditions.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Used in the initial synthesis to form the N-oxide derivative.
Reducing Agents: Employed to revert the N-oxide back to doxepin.
Solvents: Common solvents like benzene and ethyl acetate are used in the reactions and purification processes.
Major Products Formed
The major product formed from the oxidation of doxepin is Doxepin N-Oxide. Further reactions can lead to various derivatives depending on the reagents and conditions used .
Applications De Recherche Scientifique
Doxepin N-Oxide Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of oxidation and reduction reactions.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its antidepressant and anxiolytic properties, as well as its potential use in treating other psychiatric disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Mécanisme D'action
The mechanism of action of Doxepin N-Oxide Hydrochloride is believed to involve the inhibition of the reuptake of serotonin and norepinephrine in the central nervous system. This leads to an increase in the synaptic concentration of these neurotransmitters, which helps alleviate symptoms of depression and anxiety. The compound also antagonizes histamine receptors, contributing to its sedative effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Doxepin: The parent compound, used primarily as an antidepressant.
Dosulepin: Another tricyclic antidepressant with similar properties.
Clomipramine: A tricyclic antidepressant used for treating obsessive-compulsive disorder.
Uniqueness
Doxepin N-Oxide Hydrochloride is unique due to its specific N-oxide functional group, which imparts distinct chemical and pharmacological properties. This modification can enhance its efficacy and reduce side effects compared to its parent compound, doxepin .
Propriétés
Formule moléculaire |
C19H22ClNO2 |
|---|---|
Poids moléculaire |
331.8 g/mol |
Nom IUPAC |
(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine oxide;hydrochloride |
InChI |
InChI=1S/C19H21NO2.ClH/c1-20(2,21)13-7-11-17-16-9-4-3-8-15(16)14-22-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11+; |
Clé InChI |
IGPRNZVGAAKVIM-SJDTYFKWSA-N |
SMILES isomérique |
C[N+](C)(CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31)[O-].Cl |
SMILES canonique |
C[N+](C)(CCC=C1C2=CC=CC=C2COC3=CC=CC=C31)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















